3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
3-Chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3-chloro group. The benzamide moiety is linked via an ethylthio bridge to a 5-(p-tolyl)-substituted imidazole ring.
Properties
IUPAC Name |
3-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-5-7-14(8-6-13)17-12-22-19(23-17)25-10-9-21-18(24)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLOXBGBICQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Benzamide Formation: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, typically under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : The imidazole ring is known for its role in inhibiting cancer cell proliferation. Studies have indicated that compounds containing imidazole derivatives can interfere with cancer cell signaling pathways.
- Anti-inflammatory Effects : The thioether linkage may enhance the compound's ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
Anticancer Studies
A study published in Molecules highlighted that imidazole derivatives can inhibit key enzymes involved in cancer cell growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . This suggests that 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide could be further explored as a potential anticancer agent.
Antimicrobial Research
Research into similar thiazole derivatives has demonstrated broad-spectrum antimicrobial activity . For instance, compounds synthesized from imidazole derivatives have been shown to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. This points to the potential utility of this compound in developing new antimicrobial therapies.
Anti-inflammatory Applications
The anti-inflammatory properties of compounds related to this structure have been documented in various studies. For example, derivatives containing imidazole rings have been shown to inhibit pro-inflammatory cytokines . This opens avenues for research into this compound as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Heterocycle Variations : The target compound’s imidazole ring contrasts with benzoimidazole (e.g., W13 ) or thiazole (e.g., ). Benzoimidazole derivatives often exhibit enhanced π-π stacking in biological targets, while thiazoles may improve metabolic stability .
- Substituent Effects : The 3-chloro group on the benzamide (target) vs. 2,4-difluoro () or 4-chlorophenyl (W13) alters electronic and steric profiles. Chloro groups enhance lipophilicity and membrane penetration, whereas fluorine improves bioavailability .
- Linker Modifications : The ethylthio bridge in the target compound differs from acetamido (W13 ) or thienylmethylthio ( ), impacting conformational flexibility and binding kinetics.
Key Findings :
- Antimicrobial Activity : Nitro-substituted analogs (e.g., W1 ) show stronger activity (MIC 2–8 µg/mL) than chloro derivatives, likely due to enhanced electron-withdrawing effects.
- Anticancer Potential: Bromophenyl and thiazole substituents (e.g., 9c ) improve docking scores against topoisomerase II, suggesting the target’s p-tolyl group may similarly enhance hydrophobic interactions.
- Enzyme Inhibition : Thiazole derivatives ( ) target PFOR enzymes, while imidazole analogs may inhibit cytochrome P450 or kinases .
Key Insights :
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction time compared to conventional reflux ( ).
- Spectroscopic Confirmation : The target compound’s C-Cl and C=O stretches align with analogs (e.g., 781 cm⁻¹ in ), while ¹H NMR aromatic signals (δ 7.19–8.31) are consistent across benzamide derivatives .
Therapeutic Potential and Limitations
- Limitations vs. Analogues : Lack of electron-withdrawing groups (e.g., nitro in W1 ) may reduce antimicrobial potency. Thiazole derivatives ( ) exhibit better metabolic stability but lower synthetic yield.
Biological Activity
3-Chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.0 g/mol. The structure includes an imidazole ring, a thioether linkage, and a benzamide moiety, which contribute to its biological interactions.
The biological activity of this compound is attributed to several key interactions:
- Imidazole Coordination : The imidazole ring can coordinate with metal ions, which is crucial for the inhibition of various enzymes.
- Hydrogen Bonding : The benzamide group can form hydrogen bonds with biological macromolecules, modulating protein activity.
- Thioether Functionality : The thioether group may participate in redox reactions, enhancing the compound's reactivity towards biological targets.
Cytotoxicity Studies
Cytotoxicity assays reveal that derivatives of imidazole can exhibit selective toxicity towards cancer cells. For example, compounds with similar structures have been tested for their ability to induce apoptosis in various cancer cell lines. The cytotoxic effects often correlate with the presence of the imidazole ring and substituents that enhance cellular uptake and interaction with cellular targets .
Case Studies and Research Findings
- Synthesis and Testing : In a study focused on synthesizing novel imidazole derivatives, compounds were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that modifications at the 5-position of the imidazole ring significantly influenced biological activity .
- Antiviral Efficacy : Another investigation into N-heterocycles highlighted their potential as antiviral agents. Compounds similar to this compound were shown to inhibit viral replication effectively, suggesting a pathway for future drug development targeting viral infections .
- Mechanism-Based Approaches : Recent reviews on mechanism-based approaches for anticancer drugs emphasized the role of imidazole derivatives in targeting specific enzymes involved in cancer progression. The findings suggest that this compound could be further explored for its potential anticancer properties .
Summary Table of Biological Activities
Q & A
Q. Q1: What optimized synthetic routes exist for 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, and how do reaction conditions impact yield?
A: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:
- Step 1: React 5-(p-tolyl)-1H-imidazole-2-thiol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃/DMF) to form the thioether intermediate .
- Step 2: Couple the intermediate with 3-chlorobenzoyl chloride in pyridine or DCM to yield the final product .
Microwave irradiation (e.g., 150–200 W, 5–10 min) significantly enhances reaction efficiency compared to conventional heating, reducing side products and improving yields by ~20% .
Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound, and how should spectral discrepancies be resolved?
A: Essential techniques include:
- 1H/13C NMR: Verify imidazole proton environments (δ 7.2–8.1 ppm) and benzamide carbonyl signals (δ ~165 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities, requiring column chromatography (silica gel, EtOAc/hexane) .
- LCMS: Confirm molecular ion peaks ([M+H]⁺ expected at ~428 Da) and assess purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .
- X-ray crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., N–H⋯N interactions stabilizing the imidazole ring) .
Advanced Mechanistic & Biological Studies
Q. Q3: How does the electronic nature of the p-tolyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
A: The electron-donating methyl group on the p-tolyl ring increases electron density at the imidazole C2 position, enhancing nucleophilicity. This facilitates thioether bond formation with electrophiles like 2-chloroethylamine. DFT calculations (B3LYP/SDD) show a 15% reduction in activation energy compared to unsubstituted aryl analogs . Kinetic studies under varying pH (6–9) and temperature (25–80°C) can further elucidate substituent effects .
Q. Q4: What computational strategies are recommended to predict binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
A:
- Molecular docking (AutoDock Vina): Use crystal structures of target proteins (e.g., PFOR enzyme, PDB ID: 1PML) to model interactions. The benzamide moiety may form hydrogen bonds with catalytic residues (e.g., Arg234), while the chloro group enhances hydrophobic pocket occupancy .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA, ΔG < −8 kcal/mol) .
Q. Q5: How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer assays) be systematically addressed?
A: Contradictions often arise from assay conditions:
- Antimicrobial tests (MIC): Use standardized broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Note that imidazole-thioether derivatives show higher Gram-positive activity (MIC = 8–16 µg/mL) due to membrane disruption .
- Anticancer assays (MTT): Test against human cancer cell lines (e.g., MCF-7, HepG2) with 48–72 h exposure. IC₅₀ values <10 µM suggest apoptosis via caspase-3 activation, validated by Western blot .
Methodological Challenges & Solutions
Q. Q6: What strategies mitigate low solubility in aqueous media during in vitro assays?
A:
Q. Q7: How can regioselectivity issues during imidazole functionalization be controlled?
A:
- Directing groups: Temporarily install tosyl (Ts) or Boc groups at N1 of the imidazole to direct substitution to C2. Subsequent deprotection (e.g., TFA for Boc) restores the native structure .
- Metal catalysis: CuI (10 mol%) in acetonitrile promotes selective C–S bond formation at C2 over C4/C5 positions .
Data Interpretation & Validation
Q. Q8: How should researchers validate the absence of toxic byproducts (e.g., genotoxic impurities) in synthesized batches?
A:
Q. Q9: What statistical approaches resolve batch-to-batch variability in biological activity?
A:
- ANOVA/Tukey’s HSD: Compare IC₅₀ or MIC values across ≥3 independent syntheses. A p-value <0.05 indicates significant variability, prompting re-optimization of purification (e.g., recrystallization solvent) .
- QbD (Quality by Design): Apply DOE (e.g., Box-Behnken) to identify critical process parameters (e.g., reaction temperature, catalyst loading) affecting potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
